molecular formula C9H7Cl2N B1461852 2,6-Dichloro-4-methylphenylacetonitrile CAS No. 1806348-23-1

2,6-Dichloro-4-methylphenylacetonitrile

Cat. No.: B1461852
CAS No.: 1806348-23-1
M. Wt: 200.06 g/mol
InChI Key: OUVRKAHQYNVMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dichloro-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-6-4-8(10)7(2-3-12)9(11)5-6/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVRKAHQYNVMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dichloro-4-methylphenylacetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C10H8Cl2N
  • Molecular Weight: 229.09 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets in biological systems. These interactions can lead to the modulation of enzymatic pathways and receptor activities.

The biological activity of this compound is thought to be mediated through the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis and degradation of various biomolecules.
  • Receptor Modulation: It can interact with specific receptors, leading to either activation or inhibition of signaling pathways that regulate physiological responses.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound has potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

Another research study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound may have potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies have shown that the compound is absorbed well when administered orally and exhibits a moderate half-life, suggesting it could be effective in various therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-methylphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methylphenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.